molecular formula C5H9ClF3NS B13611552 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride

3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride

Cat. No.: B13611552
M. Wt: 207.65 g/mol
InChI Key: APIWBGYCAHQWFN-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NS It is known for its unique structural features, which include a trifluoroethyl group attached to an azetidine ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted azetidine compounds.

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their activity. The azetidine ring provides structural rigidity, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2,2-Trifluoroethyl)sulfanyl]pyrrolidine hydrochloride
  • 3-[(2,2,2-Trifluoroethyl)sulfanyl]piperidine hydrochloride
  • 3-[(2,2,2-Trifluoroethyl)sulfanyl]morpholine hydrochloride

Uniqueness

Compared to similar compounds, 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H9ClF3NS

Molecular Weight

207.65 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylsulfanyl)azetidine;hydrochloride

InChI

InChI=1S/C5H8F3NS.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H

InChI Key

APIWBGYCAHQWFN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SCC(F)(F)F.Cl

Origin of Product

United States

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